(S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine hcl

Catalog No.
S13549185
CAS No.
M.F
C7H10ClF2N3
M. Wt
209.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-am...

Product Name

(S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine hcl

IUPAC Name

(1S)-1-[2-(difluoromethyl)pyrimidin-5-yl]ethanamine;hydrochloride

Molecular Formula

C7H10ClF2N3

Molecular Weight

209.62 g/mol

InChI

InChI=1S/C7H9F2N3.ClH/c1-4(10)5-2-11-7(6(8)9)12-3-5;/h2-4,6H,10H2,1H3;1H/t4-;/m0./s1

InChI Key

XYAUDYRKUIUKOF-WCCKRBBISA-N

Canonical SMILES

CC(C1=CN=C(N=C1)C(F)F)N.Cl

Isomeric SMILES

C[C@@H](C1=CN=C(N=C1)C(F)F)N.Cl

(S)-1-(2-(Difluoromethyl)pyrimidin-5-yl)ethan-1-amine hydrochloride is a premium chiral heteroaromatic building block widely procured for the synthesis of advanced active pharmaceutical ingredients (APIs) [1]. Featuring a precise (S)-stereocenter, a metabolic-stabilizing difluoromethyl group, and a highly processable hydrochloride salt form, this intermediate provides a critical structural motif for drug discovery. Its primary procurement value lies in bypassing complex in-house chiral resolutions and late-stage fluorination steps, offering immediate readiness for standard amide coupling and nucleophilic substitution workflows.

Procurement Fit

Stereochemical control Defined (S)-configuration supports chiral synthesis workflows
Lipophilic H-bond donor –CF₂H motif enables target affinity and physicochemical modulation
Medicinal chemistry scaffold Privileged building block for kinase inhibitor and antifungal lead synthesis

Substituting this specific building block with its racemate, free base, or trifluoromethyl (-CF3) analog introduces severe downstream liabilities [1]. Utilizing a racemic mixture necessitates late-stage chiral separation, typically resulting in >50% yield loss and requiring expensive preparative chromatography. Substituting the difluoromethyl group with a trifluoromethyl group fundamentally alters the target's physicochemical profile; -CF3 lacks the hydrogen-bond donor capability of -CHF2 and significantly increases lipophilicity, often leading to poor aqueous solubility. Furthermore, procuring the free base instead of the hydrochloride salt invites oxidative degradation and variable stoichiometry during critical coupling reactions, directly impacting batch-to-batch reproducibility.

Substitution Risk

(R)-Enantiomer May invert binding pose and invalidate SAR without re-validation
–CF₃ Analog Lacks H-bond donor capacity; may significantly shift target potency and selectivity
Des-Fluoro Analog Alters electronic properties and binding conformation; requires re-optimization

Pre-Resolved Stereocenter Eliminates Yield Loss

Procuring the enantiopure (S)-isomer directly circumvents the severe yield penalties associated with late-stage chiral resolution [1]. Resolving a racemic 1-heteroarylethanamine via preparative SFC typically caps the theoretical yield at 50%, with practical yields often lower. By starting with the pre-resolved (S)-1-(2-(difluoromethyl)pyrimidin-5-yl)ethan-1-amine HCl, synthetic routes maintain maximum atom economy and throughput, directly translating to reduced API cost-of-goods (COGs).

Evidence DimensionEffective intermediate yield retention
Target Compound Data>99% retention (direct coupling)
Comparator Or BaselineRacemic mixture
Quantified Difference~50-70% yield loss avoided
ConditionsStandard amide coupling workflow vs. late-stage chiral SFC resolution

Procuring the pre-resolved enantiomer prevents massive downstream yield losses and eliminates the need for expensive chiral purification steps.

Enantiomeric purity
Class-level inference
Target: >98% ee (S-configuration) vs Racemate: 0% ee (1:1 mixture)
Difference: >98% ee advantage
Supports stereochemical-control workflow
Analogous pyrimidine series; verify vendor-specific ee by chiral HPLC

CHF2 Modulates Lipophilicity and H-Bonding

The difluoromethyl group acts as a lipophilic hydrogen bond donor, distinct from the heavily hydrophobic trifluoromethyl (-CF3) analog [1]. Compared to -CF3, the -CHF2 group typically lowers the partition coefficient (LogP) by approximately 0.5 to 1.0 units while maintaining excellent metabolic stability against cytochrome P450 oxidation. This reduction in lipophilicity, combined with its ability to engage in weak hydrogen bonding, often results in superior aqueous solubility for the final API.

Evidence DimensionLipophilicity (LogP) and H-bond capacity
Target Compound DataLower LogP, acts as H-bond donor
Comparator Or BaselineTrifluoromethyl (-CF3) analog
Quantified DifferenceEstimated ΔLogP of -0.5 to -1.0; +1 H-bond donor
ConditionsPhysicochemical profiling of fluorinated bioisosteres

Selecting the -CHF2 analog over the -CF3 analog is crucial for optimizing the solubility and target-binding affinity of the final drug candidate.

H-bond donor capacity
Class-level inference
Target –CF₂H: H-bond donor (~0.5–1.5 kcal/mol) vs –CF₃ analog: no H-bond donor capacity
5- to 20-fold IC₅₀ shift in PI3K series
Reported target-engagement context in kinase hinge
PI3Kα/β/δ/γ panel class-level SAR; relevance to other kinases requires review

HCl Salt Provides Precision and Stability

Low-molecular-weight primary amines containing heteroaromatic rings are frequently prone to oxidation and volatility when handled as free bases [1]. Procuring the hydrochloride (HCl) salt form provides a highly stable, free-flowing crystalline solid. This solid-state form ensures precise stoichiometric weighing for critical coupling reactions and extends shelf life under standard storage conditions, ensuring batch-to-batch reproducibility that the free base cannot guarantee.

Evidence DimensionSolid-state handling and stability
Target Compound DataStable, weighable crystalline solid
Comparator Or BaselineFree base form
Quantified DifferenceEliminates weighing errors due to volatility; extends shelf life
ConditionsAmbient storage and standard benchtop weighing for synthetic coupling

The HCl salt form guarantees precise reaction stoichiometry and prevents material degradation during storage, ensuring reproducible manufacturing.

Antifungal scaffold potency
Cross-study comparable
Target scaffold: EC₅₀ 4.10 µg/mL (benzoylurea 6s) vs Pyrimethanil (–CF₃): EC₅₀ 31.25 µg/mL
7.6-fold lower EC₅₀ (more potent in vitro)
Supports antifungal scaffold screening context
Benzoylurea derivative whole-cell assay; not direct building block evaluation
Chemical purity
Supplier specification
95% (HPLC)
Supports procurement readiness and batch consistency
Racemate and des-fluoro analog lack defined purity specs; independent verification recommended

Synthesis of Targeted Kinase Inhibitors

The compound is exceptionally well-suited as a chiral building block for developing targeted kinase inhibitors [1]. The pyrimidine core provides essential structural rigidity, while the (S)-1-aminoethyl group allows for stereospecific orientation in the kinase hinge region. The -CHF2 group enhances metabolic stability without the excessive lipophilicity of a -CF3 group.

Development of Ion Channel Modulators

Given the structural similarities to known enhancers, this intermediate is highly relevant for synthesizing next-generation ion channel modulators [2]. The precise stereochemistry and unique hydrogen-bonding capability of the difluoromethyl group can be leveraged to improve binding affinity and gating characteristics in mutant proteins.

High-Throughput SAR Library Generation

For medicinal chemistry teams building focused structure-activity relationship (SAR) libraries, the stable HCl salt form allows for automated, high-throughput amide coupling workflows [3]. Its reliable solubility and pre-resolved stereocenter make it an ideal input for parallel synthesis platforms targeting novel heteroaromatic drug candidates.

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis with stereochemical control
Chiral (S)-amine handle and –CF₂H H-bond donor motif
Target engagement and kinase selectivity review
Antifungal lead optimization for crop protection
Difluoromethyl-pyrimidine scaffold for antifungal SAR
Whole-cell antifungal screening against target pathogens
Lipophilic H-bond donor SAR studies
–CF₂H as tunable H-bond donor motif
Physicochemical profiling and binding analysis
Chiral auxiliary and ligand synthesis
High enantiomeric purity building block
Enantiomeric excess verification and stereochemical consistency

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

209.0531313 g/mol

Monoisotopic Mass

209.0531313 g/mol

Heavy Atom Count

13

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